2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a pyridazine ring, a dimethoxyphenyl group, and a thioether linkage
Preparation Methods
The synthesis of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under suitable conditions.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.
Comparison with Similar Compounds
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide can be compared with other similar compounds, such as:
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide: Lacks the N-(4-methylbenzyl) group, which may affect its biological activity and chemical reactivity.
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-benzylacetamide: Similar structure but without the methyl group on the benzyl moiety, potentially leading to differences in its pharmacokinetic properties.
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide: Contains a chlorine atom instead of a methyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-19(24-25-22)18-12-17(27-2)8-10-20(18)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXOFOSPCUQIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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